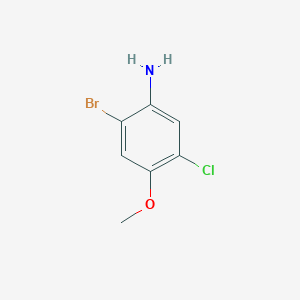

2-Bromo-5-chloro-4-methoxyaniline

説明

2-Bromo-5-chloro-4-methoxyaniline is a chemical compound with the molecular formula C7H7BrClNO. It is a solid substance . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of anilines, including 2-Bromo-5-chloro-4-methoxyaniline, involves several steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-4-methoxyaniline can be represented by the SMILES stringNC1=CC(OC)=CC=C1Br . The InChI key for this compound is PRQDMSJEMCRFMI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Bromo-5-chloro-4-methoxyaniline is a solid substance . It has a molecular weight of 202.05 . The InChI key for this compound isPRQDMSJEMCRFMI-UHFFFAOYSA-N .

科学的研究の応用

Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

“2-Bromo-5-chloro-4-methoxyaniline” is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas , which are potent anaplastic lymphoma kinase (ALK) inhibitors . ALK inhibitors are a class of drugs used in the treatment of cancer that inhibit the enzyme anaplastic lymphoma kinase.

Synthesis of Rho Kinase Inhibitors

This compound is also used in the synthesis of chroman-3-amides , which are potent Rho kinase inhibitors . Rho kinase inhibitors are a class of drugs that inhibit Rho-associated protein kinase, which are involved in various cellular functions and have potential therapeutic applications in conditions like hypertension, glaucoma, and erectile dysfunction.

Alkynyl-Alcohol and -Amine Cyclization

“2-Bromo-5-chloro-4-methoxyaniline” has been used in research related to the optimization of ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization . This process is important in the synthesis of various organic compounds.

Alkyne Cyclization Catalysis

This compound has been used in the preparation of a series of [Ru (Cp/Cp*) (PR2NR’2) (MeCN)]PF6 complexes, which were found to be catalytically active in the cyclization of alkyne . This process is crucial in the synthesis of cyclic organic compounds.

Synthesis of Unique Chemicals

Sigma-Aldrich provides “2-Bromo-5-chloro-4-methoxyaniline” as part of a collection of unique chemicals for early discovery researchers . This indicates its potential use in the synthesis of a wide range of unique chemicals for research purposes.

Building Blocks in Chemical Synthesis

“2-Bromo-5-chloro-4-methoxyaniline” is also used as a building block in the synthesis of various other chemical compounds . Its unique structure makes it a valuable component in the creation of complex molecules.

Safety and Hazards

2-Bromo-5-chloro-4-methoxyaniline is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

作用機序

Target of Action

Similar compounds have been used as reagents in the synthesis of inhibitors for various kinases .

Mode of Action

It’s known that bromo and chloro groups on aromatic rings can act as electrophiles, reacting with nucleophiles in biochemical reactions . The methoxy group can also influence the reactivity of the aromatic ring .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (20205 g/mol) suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

Similar compounds have been used in the synthesis of potent kinase inhibitors, suggesting that 2-bromo-5-chloro-4-methoxyaniline may have potential applications in the development of therapeutic agents .

特性

IUPAC Name |

2-bromo-5-chloro-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKPVXIOTZMOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286697 | |

| Record name | 2-Bromo-5-chloro-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685536-12-3 | |

| Record name | 2-Bromo-5-chloro-4-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685536-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

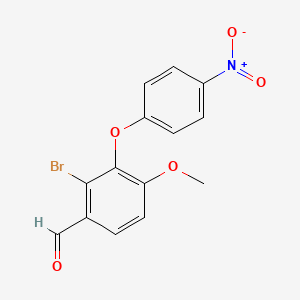

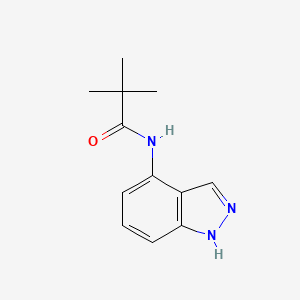

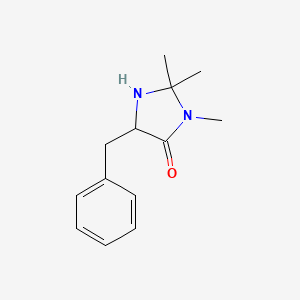

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)

![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)

![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)

![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)

![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)

![6-(Tert-butylsulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3150221.png)

![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)